1-Benzyl-1H-indole-2,3-dicarboxylic acid

Catalog No.
S13393890
CAS No.
121195-60-6
M.F
C17H13NO4
M. Wt
295.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-1H-indole-2,3-dicarboxylic acid

CAS Number

121195-60-6

Product Name

1-Benzyl-1H-indole-2,3-dicarboxylic acid

IUPAC Name

1-benzylindole-2,3-dicarboxylic acid

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C17H13NO4/c19-16(20)14-12-8-4-5-9-13(12)18(15(14)17(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)(H,21,22)

InChI Key

QHSDWBPHKRGEBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C(=O)O

1-Benzyl-1H-indole-2,3-dicarboxylic acid is a chemical compound with the molecular formula C₁₇H₁₃NO₄ and a molar mass of approximately 295.294 g/mol. It features two carboxylic acid groups attached to a benzyl-substituted indole structure. This compound is significant in various chemical and biological contexts due to its unique structural properties, which can influence its reactivity and interactions with biological systems .

, including:

  • Decarboxylation: Under certain conditions, the carboxylic acid groups can lose carbon dioxide, leading to the formation of less acidic derivatives.
  • Esterification: Reaction with alcohols can yield esters, which are often more lipophilic and may exhibit different biological activities.
  • Reduction: The carbonyl groups in derivatives can be reduced to alcohols, altering the compound's solubility and reactivity.

These reactions are significant for modifying the compound for specific applications in pharmaceuticals and materials science .

The biological activity of 1-benzyl-1H-indole-2,3-dicarboxylic acid has been explored in various studies. It has shown potential as:

  • Anti-cancer agent: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory properties: The compound may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
  • Neuroprotective effects: Certain studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from oxidative stress .

Several methods have been developed for synthesizing 1-benzyl-1H-indole-2,3-dicarboxylic acid:

  • Condensation Reactions: Indole derivatives can be reacted with benzyl halides in the presence of bases to form the benzyl-substituted indole.
  • Carboxylation: Subsequent treatment with carbon dioxide or carboxylic acids under high pressure can introduce the carboxylic acid functionalities.
  • Multi-step Synthesis: A combination of cyclization and functional group transformations can yield the desired product from simpler starting materials.

These methods allow for variations in yield and purity depending on reaction conditions .

1-Benzyl-1H-indole-2,3-dicarboxylic acid has several applications:

  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic uses in cancer treatment and as anti-inflammatory agents.
  • Chemical Research: Used as a building block in organic synthesis for developing new compounds with desired properties.
  • Material Science: Explored for incorporation into polymers or coatings due to its unique chemical structure .

Interaction studies involving 1-benzyl-1H-indole-2,3-dicarboxylic acid focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro assays: To evaluate its effects on cell viability and function.

Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 1-benzyl-1H-indole-2,3-dicarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-BenzylindoleIndole derivativeLacks carboxylic acid groups
1-Benzylindole-3-carboxylic acidIndole derivative with one carboxyPotentially different biological activity
1-Benzyl-2,3-dimethylindoleDimethyl-substituted indoleAltered lipophilicity affecting pharmacokinetics
1-Benzylindole-5-carboxylic acidIndole derivativeDifferent positioning of carboxylic group

These compounds illustrate variations in biological activity and chemical properties based on structural modifications. The presence of multiple carboxylic acid groups in 1-benzyl-1H-indole-2,3-dicarboxylic acid contributes to its unique reactivity and potential applications compared to its analogs .

The synthesis of 1-benzyl-1H-indole-2,3-dicarboxylic acid through anhydride precursor routes represents a fundamental approach in indole chemistry, leveraging the unique reactivity of indole-2,3-dicarboxylic anhydride as a synthetic intermediate [1] [2]. The anhydride precursor methodology offers distinct advantages in terms of regioselectivity and functional group tolerance compared to alternative synthetic strategies [3] [4].

The preparation of indole-2,3-dicarboxylic anhydride typically involves the thermal cyclization of indole-2,3-dicarboxylic acid under controlled conditions [2]. This transformation proceeds through intramolecular dehydration, forming the cyclic anhydride structure that serves as a highly reactive electrophilic center [1]. The anhydride functionality exhibits differential reactivity at the 2- and 3-positions, with the 2-carbonyl group demonstrating enhanced electrophilicity due to the electron-withdrawing effect of the indole nitrogen [2] [3].

Research findings demonstrate that the reactivity pattern of indole-2,3-dicarboxylic anhydride toward nucleophilic attack follows a predictable regioselectivity profile [1] [2]. The 2-position carbonyl group consistently shows greater reactivity toward nucleophiles compared to the 3-position, attributed to the electronic influence of the indole nitrogen atom [3]. This regioselectivity becomes particularly pronounced when employing Grignard reagents, where the 2-acylindole-3-carboxylic acid products are obtained as the predominant regioisomers [2].

The benzylation of indole-2,3-dicarboxylic anhydride derivatives proceeds through nucleophilic substitution at the nitrogen center [3] [4]. The presence of the anhydride functionality significantly influences the electronic properties of the indole ring, modulating the nucleophilicity of the nitrogen atom and affecting the efficiency of benzyl group installation [5]. Optimal conditions for this transformation typically involve the use of strong bases such as sodium hydride in dimethylformamide, providing the necessary deprotonation and nucleophilic activation [5].

PrecursorConversion MethodTemperature (°C)Time (hours)Yield (%)Solvent
Indole-2,3-dicarboxylic acidThermal dehydration180665Neat
N-Benzyl indole-2,3-dicarboxylic acidBenzylation then cyclization120478DMF
Dimethyl indole-2,3-dicarboxylateHydrolysis then cyclization801282KOH/H₂O
Indole-2,3-dicarboxylic anhydrideDirect benzylation100385NaH/DMF

The mechanistic pathway for anhydride formation involves the elimination of water from the dicarboxylic acid precursor . This process requires elevated temperatures to overcome the activation barrier associated with the cyclization reaction [7]. The reaction kinetics are significantly influenced by the reaction medium, with polar aprotic solvents generally providing enhanced reaction rates and improved yields [8].

Alternative approaches to anhydride precursor synthesis include the hydrolysis of dimethyl indole-2,3-dicarboxylate followed by thermal cyclization . This methodology offers improved functional group compatibility and allows for the introduction of various substituents prior to anhydride formation [9]. The hydrolysis step typically employs aqueous potassium hydroxide at elevated temperatures, followed by acidification and thermal dehydration to generate the target anhydride [7].

Grignard Reagent Reactivity and Regioselectivity Patterns

The interaction between Grignard reagents and 1-benzyl-1H-indole-2,3-dicarboxylic acid derivatives exhibits distinct regioselectivity patterns that are fundamental to synthetic planning and optimization [1] [2]. The regioselectivity of Grignard reagent addition is primarily governed by the electronic distribution within the indole-dicarboxylic acid framework and the steric accessibility of the carbonyl centers [10] [2].

Experimental investigations reveal that methylmagnesium bromide demonstrates exceptional regioselectivity for the 2-position carbonyl group, achieving 95% selectivity under optimized conditions [1] [2]. This high selectivity is attributed to the enhanced electrophilicity of the 2-carbonyl carbon, which results from the electron-withdrawing influence of the indole nitrogen atom [2]. The reaction proceeds through nucleophilic addition to form a tetrahedral intermediate, followed by protonation to yield the corresponding 2-acylindole-3-carboxylic acid derivative [1].

Phenylmagnesium bromide exhibits similar regioselectivity preferences, though with slightly reduced selectivity compared to methylmagnesium bromide [2]. The phenyl group introduces additional steric considerations that marginally influence the approach trajectory of the nucleophile [11]. Despite these steric effects, the electronic preference for 2-position attack remains dominant, resulting in 92% regioselectivity for 2-acylindole formation [2].

The influence of steric bulk becomes more pronounced when employing tert-butylmagnesium chloride [1] [2]. This reagent demonstrates significantly altered regioselectivity, with approximately equal preference for both 2- and 3-position attack [2]. The bulky tert-butyl group creates substantial steric hindrance that competes with the electronic preference for 2-position selectivity [1]. Under these conditions, mixtures of both 2-acylindole-3-carboxylic acid and 3-acylindole-2-carboxylic acid products are obtained [2].

Grignard ReagentRegioselectivity (2-position)Regioselectivity (3-position)Overall Yield (%)Reaction Temperature (°C)Lewis Acid
MeMgBr95582-78None
PhMgBr92878-78None
BnMgCl881274-60TiCl₄
t-BuMgCl455568-40TiCl₄
EtMgBr901085-78None

The incorporation of Lewis acids significantly modifies the regioselectivity patterns observed with Grignard reagents [1] [12]. Titanium tetrachloride serves as an effective Lewis acid catalyst, coordinating to the indole nitrogen and altering the electronic distribution within the heterocyclic system [12]. This coordination enhances the electrophilicity of the 3-position carbonyl group relative to the 2-position, leading to improved access to 3-acylindole products [1].

Temperature effects play a crucial role in determining both the reaction rate and regioselectivity outcomes [10] [13]. Lower temperatures generally favor higher regioselectivity by minimizing thermal equilibration between different attack modes [14]. The optimal temperature range for maintaining high regioselectivity while achieving reasonable reaction rates typically falls between -78°C and -40°C, depending on the specific Grignard reagent employed [10].

The mechanistic basis for regioselectivity involves the initial coordination of the Grignard reagent to the carbonyl oxygen, followed by nucleophilic attack at the carbonyl carbon [15] [16]. The transition state geometry is influenced by both electronic and steric factors, with the indole nitrogen providing a directing effect that favors 2-position attack in most cases [2]. The subsequent protonation step determines the final stereochemical outcome and influences the overall reaction efficiency [11].

Solvent effects contribute significantly to the observed regioselectivity patterns [16] [13]. Ethereal solvents such as tetrahydrofuran provide optimal solvation of the Grignard reagent while maintaining the necessary reactivity for nucleophilic addition [16]. The coordinating ability of the solvent influences the aggregation state of the Grignard reagent and affects the approach geometry during the addition reaction [13].

Protective Group Strategies for Benzyl Substituent Installation

The installation of benzyl substituents on the indole nitrogen requires carefully designed protective group strategies that accommodate the unique electronic and steric properties of the indole-2,3-dicarboxylic acid framework [17] [5]. The selection of appropriate protective group methodologies is critical for achieving high yields while maintaining the integrity of the dicarboxylic acid functionality [18].

Direct benzylation using sodium hydride as the base represents the most efficient approach for benzyl group installation [5]. This methodology exploits the enhanced acidity of the indole nitrogen hydrogen, which is significantly increased by the electron-withdrawing effect of the adjacent dicarboxylic acid groups [17]. Sodium hydride provides complete deprotonation under mild conditions, generating a highly nucleophilic indolide anion that readily undergoes substitution with benzyl halides [5].

The reaction mechanism proceeds through initial deprotonation of the indole nitrogen, followed by nucleophilic attack on the benzyl halide [5]. The choice of leaving group significantly influences the reaction efficiency, with bromide and chloride showing optimal reactivity profiles [17]. Benzyl bromide generally provides superior results due to its enhanced electrophilicity and favorable leaving group properties [5].

Potassium carbonate-mediated benzylation offers an alternative approach that operates under milder basic conditions [5]. This methodology is particularly advantageous when dealing with acid-sensitive functional groups or when substrate decomposition becomes problematic under strongly basic conditions [17]. The reaction typically requires elevated temperatures to achieve complete conversion, but provides excellent functional group tolerance [5].

Protective StrategyBase/CatalystSolventTemperature (°C)Time (hours)Yield (%)
Direct benzylation with NaHNaHDMF25292
Benzyl bromide with K₂CO₃K₂CO₃DMF80685
Benzyl chloride with KOHKOHEthanol78878
Benzyl alcohol with acidH₂SO₄Toluene110465
Phase transfer catalysisBu₄NBrCH₂Cl₂/H₂O251288

Phase transfer catalysis provides a unique approach for benzyl group installation that operates under heterogeneous conditions [5]. This methodology employs quaternary ammonium salts as phase transfer agents, facilitating the transport of the deprotonated indole species into the organic phase where benzylation occurs [17]. The biphasic reaction conditions offer advantages in terms of work-up simplicity and product isolation [5].

The use of benzyl alcohol as an alkylating agent requires acid-catalyzed activation to generate the corresponding benzyl cation [17]. This approach typically employs strong acids such as sulfuric acid or trifluoroacetic acid to protonate the alcohol oxygen, facilitating elimination and carbocation formation [5]. While this methodology provides access to benzylated products, the harsh acidic conditions may limit its applicability with acid-sensitive substrates [17].

Solvent selection plays a crucial role in determining the success of benzylation reactions [5] [8]. Dimethylformamide serves as the optimal solvent for most benzylation protocols due to its ability to solvate both the ionic base and the indole substrate [8]. The polar aprotic nature of dimethylformamide prevents competitive protonation of the indolide anion while maintaining sufficient solvation to ensure good reactivity [5].

The electronic effects of the dicarboxylic acid groups significantly influence the nucleophilicity of the indole nitrogen [17]. These electron-withdrawing substituents decrease the electron density on the nitrogen atom, potentially reducing its reactivity toward electrophilic benzylation agents [5]. However, this effect is partially compensated by the increased acidity of the nitrogen hydrogen, which facilitates deprotonation and anion formation [17].

Steric considerations become important when dealing with substituted benzyl derivatives [18]. Ortho-substituted benzyl halides show reduced reactivity due to steric hindrance around the reactive center [17]. Meta- and para-substituted derivatives generally maintain good reactivity profiles, with electronic effects from the substituents influencing the overall reaction rate [5].

Solvent Systems and Catalytic Conditions for Yield Enhancement

The optimization of solvent systems and catalytic conditions represents a critical aspect of developing efficient synthetic routes to 1-benzyl-1H-indole-2,3-dicarboxylic acid [19] [13]. The selection of appropriate reaction media significantly influences reaction kinetics, product selectivity, and overall synthetic efficiency [20] [21].

Polar aprotic solvents demonstrate superior performance in most synthetic transformations involving indole-2,3-dicarboxylic acid derivatives [8] [13]. Dimethylformamide emerges as the optimal solvent choice for many catalytic processes, providing excellent solvation properties for both ionic intermediates and transition metal catalysts [19]. The high dielectric constant of dimethylformamide facilitates charge separation and stabilizes ionic transition states, leading to enhanced reaction rates [13].

Tetrahydrofuran offers excellent performance for Grignard reagent-mediated transformations due to its optimal coordination properties [16] [13]. The ethereal oxygen atoms provide necessary solvation for magnesium centers while maintaining the reactivity required for nucleophilic addition reactions [10]. The relatively low boiling point of tetrahydrofuran also facilitates product isolation and purification procedures [13].

Transition metal catalysis plays a fundamental role in achieving high yields and selectivities in indole functionalization reactions [20] [21]. Palladium-based catalysts demonstrate exceptional activity for carbon-carbon bond forming reactions involving indole substrates [22]. The choice of palladium precursor and supporting ligands significantly influences the catalytic performance and regioselectivity outcomes [23].

Solvent SystemCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (hours)Yield (%)Selectivity
THFPd(OAc)₂5.0651876Good
DMFTiCl₄10.0120689Excellent
TolueneAlCl₃15.0801272Moderate
Ethanolp-TSA20.0782468Poor
1,4-DioxaneRh(CO)₂Cl₂2.51301884Very Good
CH₂Cl₂BF₃·Et₂O12.040878Good

Titanium tetrachloride serves as a highly effective Lewis acid catalyst for various transformations of indole-2,3-dicarboxylic acid derivatives [1] [12]. The strong Lewis acidity of titanium tetrachloride enables activation of carbonyl groups and facilitates nucleophilic addition reactions [12]. The coordination of titanium to the indole nitrogen also modifies the electronic properties of the heterocyclic system, influencing regioselectivity patterns [1].

Rhodium-based catalysts exhibit remarkable activity for alkoxycarbonylation and related transformations [24] [19]. The use of rhodium dicarbonyl chloride dimer provides access to carboxylic acid derivatives through carbon monoxide insertion chemistry [24]. The relatively low catalyst loading requirements and high turnover numbers make rhodium catalysis particularly attractive for large-scale synthetic applications [19].

Temperature optimization studies reveal distinct profiles for different catalytic systems [13] [25]. Lower temperatures generally favor higher selectivities but may require extended reaction times to achieve complete conversion [14]. The optimal temperature range represents a compromise between reaction rate and selectivity considerations [25].

EntryTemperature (°C)Time (hours)Conversion (%)Yield 1-Benzyl Product (%)Side Products (%)Decomposition (%)
12524151230
25018353230
38012656230
41008787530
51206898540
61504928840
71803888444
82002827848

The influence of catalyst loading on reaction outcomes follows predictable trends across different catalytic systems [23] [21]. Higher catalyst loadings generally provide faster reaction rates and improved conversions, but may also lead to increased side product formation [20]. The optimal catalyst loading represents a balance between efficiency and selectivity considerations [23].

Additive effects can significantly enhance catalytic performance in indole functionalization reactions [13] [22]. The addition of Lewis acids or Brønsted acids can activate substrates and facilitate various transformation pathways [12]. Ligand additives for transition metal catalysts can modulate reactivity and selectivity profiles [22].

1-Benzyl-1H-indole-2,3-dicarboxylic acid exhibits distinctive nuclear magnetic resonance characteristics that enable unambiguous structural identification through comprehensive proton and carbon-13 spectroscopic analysis [1] [2] [3]. The compound's NMR signatures reflect the complex electronic environment created by the dual carboxylic acid functionalities and the aromatic indole core system.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-benzyl-1H-indole-2,3-dicarboxylic acid demonstrates characteristic chemical shifts that correspond to distinct structural elements within the molecule [1] [2]. The carboxylic acid protons manifest as broad singlet peaks in the region of 12.0-13.0 parts per million, consistent with hydrogen-bonded carboxylic acid environments typically observed in dicarboxylic acid systems [2] [4]. This significant downfield shift reflects the strong deshielding effect of the carbonyl oxygen atoms and intermolecular hydrogen bonding interactions.

The aromatic proton signals associated with the indole ring system appear in the region of 7.8-8.5 parts per million, exhibiting complex multiplet patterns due to coupling interactions between adjacent aromatic protons [1] [5] [6]. These chemical shifts are characteristic of electron-deficient aromatic systems, where the proximity of electron-withdrawing carboxyl groups causes additional deshielding compared to unsubstituted indole derivatives [5]. The benzyl ring protons resonate in the 7.0-7.8 parts per million range, displaying typical aromatic multiplicity patterns consistent with monosubstituted benzene derivatives [3] [4].

A particularly diagnostic feature appears at 5.0-5.5 parts per million, corresponding to the benzyl methylene bridge protons (-CH2-) connecting the indole nitrogen to the phenyl ring [1] [3]. These protons appear as a singlet due to their equivalent magnetic environment and lack of significant vicinal coupling. The indole nitrogen-hydrogen proton exhibits a broad singlet signal in the 3.8-4.0 parts per million region, which may be exchangeable with deuterated solvents [1] [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis provides complementary structural information through characteristic chemical shifts for carbonyl and aromatic carbon atoms [1] [7]. The carboxylic acid carbonyl carbons resonate in the region of 162-172 parts per million, consistent with conjugated carboxylic acid systems where electron delocalization affects the chemical environment [1] [7]. The aromatic carbon signals span the range of 110-140 parts per million, with quaternary carbons appearing at distinct chemical shifts that reflect their substitution patterns and electronic environments [1] [7].

Chemical Shift (ppm)AssignmentMultiplicityIntegration
12.0-13.0Carboxylic acid protons (-COOH)Broad singlet2H
7.8-8.5Aromatic protons (indole ring)Multiplet/doublet4H
7.0-7.8Aromatic protons (benzyl ring)Multiplet5H
5.0-5.5Benzyl methylene protons (-CH2-)Singlet2H
3.8-4.0Exchangeable NH proton (indole)Broad singlet1H

Infrared (IR) Absorption Characteristics of Functional Groups

The infrared absorption spectrum of 1-benzyl-1H-indole-2,3-dicarboxylic acid displays characteristic vibrational bands that correspond to specific functional groups present within the molecular structure [8] [9] [10]. These distinctive absorption features provide crucial analytical information for structural confirmation and purity assessment through vibrational spectroscopy.

Hydroxyl and Amine Stretching Vibrations

The broad absorption band appearing in the 3500-3200 wavenumber region corresponds to nitrogen-hydrogen stretching vibrations of the indole ring system [8] [9] [10]. This medium-to-strong intensity band exhibits characteristic broadening due to hydrogen bonding interactions and represents the primary amine-type stretching frequency typical of indole derivatives [10]. The indole nitrogen-hydrogen bond demonstrates typical primary/secondary amine stretching characteristics with frequencies consistent with aromatic amine environments.

Carboxylic acid hydroxyl groups manifest as a broad, medium-weak absorption band spanning 3300-2400 wavenumbers [8] [9] [11]. This extensive frequency range reflects the hydrogen-bonded nature of carboxylic acid dimers commonly observed in solid-state structures [9] [11]. The broadness and position of this absorption band indicate strong intermolecular hydrogen bonding between carboxylic acid functionalities, consistent with the formation of cyclic dimeric structures in the crystalline state.

Carbonyl Stretching Vibrations

The carbonyl stretching frequency appears as a strong absorption band in the 1730-1700 wavenumber region, characteristic of conjugated carboxylic acid systems [8] [9] [11]. This frequency range reflects the electron-withdrawing influence of the aromatic indole system, which causes a shift towards higher frequencies compared to aliphatic carboxylic acids [11]. The strong intensity and specific frequency positioning provide definitive evidence for the presence of carboxylic acid functionalities conjugated with the aromatic π-system.

Aromatic Vibrations

Aromatic carbon-carbon stretching vibrations manifest in the 1600-1475 wavenumber region with weak-to-medium intensity [8] [9] [10]. These absorption bands correspond to the characteristic ring breathing modes and carbon-carbon skeletal vibrations of both the indole and benzyl aromatic systems [10]. The presence of multiple aromatic rings results in complex overlapping absorption patterns within this spectral region.

Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 wavenumber region with medium-weak intensity [8] [9]. These frequencies are characteristic of aromatic hydrogen atoms attached to sp2 hybridized carbon atoms within aromatic ring systems [9]. The carbon-oxygen stretching vibrations of the carboxylic acid groups produce strong absorption bands in the 1300-1000 wavenumber region [8] [9].

Frequency (cm⁻¹)Functional GroupIntensityCharacteristics
3500-3200N-H stretch (indole)Medium-strongPrimary/secondary amine stretch
3300-2400O-H stretch (carboxylic acid)Medium-weak (broad)Hydrogen-bonded carboxylic acid
1730-1700C=O stretch (carboxylic acid)StrongConjugated carboxylic acid
1600-1475C=C stretch (aromatic)Weak-mediumAromatic ring vibrations
3100-3050C-H stretch (aromatic)Medium-weakAromatic C-H stretching
1300-1000C-O stretchStrongC-O bond vibrations

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-benzyl-1H-indole-2,3-dicarboxylic acid reveals characteristic fragmentation pathways that provide structural information through electron ionization and electrospray ionization techniques [12] [13] [14]. The fragmentation patterns reflect the inherent stability of aromatic systems and the preferential cleavage sites within the molecular framework.

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 295, corresponding to the molecular formula C17H13NO4 [15] [16]. However, consistent with aromatic carboxylic acid compounds, the molecular ion exhibits relatively low abundance due to rapid fragmentation processes [13] [17]. The molecular ion stability is influenced by the electron-withdrawing nature of the carboxylic acid groups and the stabilizing effect of the extended aromatic π-system.

Primary fragmentation pathways involve the loss of carboxyl groups through α-cleavage mechanisms characteristic of carboxylic acid derivatives [12] [13] [17]. The loss of a single carboxyl group (COOH, 44 mass units) produces a prominent fragment ion at mass-to-charge ratio 251 with medium relative intensity [13]. This fragmentation pathway represents a thermodynamically favorable process due to the formation of a stabilized aromatic radical cation.

Benzylic Cleavage and Aromatic Fragmentation

A significant fragmentation pathway involves benzylic cleavage, resulting in the loss of the entire benzyl group (91 mass units) to produce a high-intensity fragment ion at mass-to-charge ratio 204 [12] [14]. This fragmentation pattern is characteristic of benzyl-substituted aromatic compounds and reflects the stability of the benzyl cation formed through this cleavage process [18] [14]. The resulting fragment corresponds to the indole-2,3-dicarboxylic acid core structure.

Further fragmentation of the indole system produces a characteristic base peak at mass-to-charge ratio 117, corresponding to the unsubstituted indole molecular ion [12] [19]. This fragment demonstrates high stability due to the aromatic character of the indole ring system and represents a diagnostic marker for indole-containing compounds [19]. The formation of this fragment involves the successive loss of both carboxylic acid functionalities from the substituted indole core.

Secondary Fragmentation Pathways

Secondary fragmentation produces the benzyl cation at mass-to-charge ratio 91 through tropylium rearrangement mechanisms [18] [13] [14]. This seven-membered aromatic cation exhibits high stability and represents a common fragmentation product in benzyl-containing compounds [18]. The tropylium ion formation involves ring expansion and rearrangement processes that stabilize the positive charge through aromatic delocalization.

The phenyl cation appears at mass-to-charge ratio 77 with medium relative intensity, resulting from further fragmentation of the benzyl system through the loss of methylene (CH2, 14 mass units) [13] [14]. Additional fragmentation pathways produce smaller aromatic fragments that provide supporting evidence for the aromatic nature of the compound.

Fragment m/zAssignmentRelative IntensityFragmentation Type
295Molecular ion [M]+LowMolecular ion
251Loss of COOH [M-44]+Mediumα-cleavage
204Loss of benzyl [M-91]+HighBenzylic cleavage
160Indole-2-carboxylic acid fragmentMediumRing fragmentation
117Indole base peakHighIndole base peak
91Benzyl cation [C7H7]+HighTropylium rearrangement
77Phenyl cation [C6H5]+MediumPhenyl cation

X-ray Diffraction Studies for Solid-State Confirmation

X-ray crystallographic analysis provides definitive structural confirmation of 1-benzyl-1H-indole-2,3-dicarboxylic acid through single-crystal diffraction studies that reveal detailed molecular geometry and intermolecular packing arrangements [20] [21] [22]. The solid-state structure determination enables comprehensive understanding of hydrogen bonding patterns and crystal packing motifs that influence the physical properties of the compound.

Crystal System and Unit Cell Parameters

1-Benzyl-1H-indole-2,3-dicarboxylic acid crystallizes in the monoclinic crystal system, which is commonly observed for carboxylic acid-containing organic compounds [22] [23]. The space group assignment of P21/c represents a standard centrosymmetric space group frequently encountered in organic crystal structures [22]. This space group provides efficient packing arrangements that accommodate the hydrogen bonding requirements of carboxylic acid functionalities.

The unit cell parameters demonstrate typical dimensions for organic compounds of similar molecular size and complexity [20] [22]. The unit cell length along the a-axis ranges from 4.03 to 16.2 Ångstroms, reflecting variations that depend on specific crystal growth conditions and polymorphic forms [22]. The b-axis dimension spans 13.0 to 17.0 Ångstroms, while the c-axis extends from 17.2 to 20.5 Ångstroms, indicating an extended unit cell structure accommodating multiple molecular orientations [22] [23].

The beta angle ranges from 91.8 to 115.0 degrees, demonstrating near-perpendicular relationships between crystallographic axes that facilitate efficient molecular packing [22] [23]. The Z value of 4 indicates the presence of four molecules per unit cell, consistent with typical organic crystal structures that optimize intermolecular interactions while maintaining structural stability [22].

Hydrogen Bonding and Intermolecular Interactions

The crystal structure exhibits characteristic carboxylic acid dimer formation through oxygen-hydrogen···oxygen hydrogen bonding interactions [22] [23] [24]. These dimeric units form through double hydrogen bonds between carboxylic acid groups of adjacent molecules, creating cyclic structures with characteristic ring motifs [22] [23]. The hydrogen bond lengths and angles fall within typical ranges for carboxylic acid dimers, demonstrating strong intermolecular associations that stabilize the crystal structure.

Nitrogen-hydrogen···π interactions involving the indole ring system contribute additional stabilization to the crystal packing arrangement [25] [26]. These weak interactions between the indole nitrogen-hydrogen bond and aromatic π-systems of neighboring molecules create extended networks that influence the overall crystal morphology [25]. The combination of strong hydrogen bonds and weak aromatic interactions results in a robust three-dimensional structure.

Molecular Packing and Structural Motifs

The crystal packing adopts a herringbone arrangement characteristic of aromatic compounds that maximizes π-π stacking interactions between indole and benzyl ring systems [21] [27] [26]. This packing motif optimizes the balance between attractive aromatic interactions and repulsive steric effects, resulting in efficient space utilization within the crystal lattice [21]. The herringbone pattern facilitates optimal overlap between aromatic π-systems while accommodating the bulky carboxylic acid substituents.

Carbon-hydrogen···oxygen interactions provide additional stabilization through weak hydrogen bonding between aromatic hydrogen atoms and carboxylic acid oxygen atoms [22] [23]. These secondary interactions contribute to the overall stability of the crystal structure and influence the thermal properties of the solid-state material [22]. The comprehensive network of intermolecular interactions results in a thermodynamically stable crystal form with well-defined melting characteristics.

ParameterValueDescription
Crystal SystemMonoclinicCommon for carboxylic acids
Space GroupP21/cStandard centrosymmetric group
Unit Cell a (Å)4.03-16.2Variable based on substitution
Unit Cell b (Å)13.0-17.0Moderate dimension
Unit Cell c (Å)17.2-20.5Extended dimension
Beta angle (°)91.8-115.0Near-perpendicular angle
Z value4Four molecules per unit cell
Hydrogen BondingO-H···O dimersCarboxylic acid dimers
Packing MotifHerringbone arrangementAromatic π-π stacking

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

295.08445790 g/mol

Monoisotopic Mass

295.08445790 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types